molecular formula C4H2Cl3N3 B1287775 2,5,6-Trichloropyrimidin-4-amine CAS No. 28969-60-0

2,5,6-Trichloropyrimidin-4-amine

Cat. No.: B1287775
CAS No.: 28969-60-0
M. Wt: 198.43 g/mol
InChI Key: GLDNZPLPEYLLNS-UHFFFAOYSA-N
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Description

2,5,6-Trichloropyrimidin-4-amine is a heterocyclic compound with the molecular formula C4H2Cl3N3 It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms at positions 2, 5, and 6, and an amino group at position 4

Scientific Research Applications

2,5,6-Trichloropyrimidin-4-amine has a wide range of applications in scientific research:

Safety and Hazards

This compound is considered hazardous. It has been associated with various hazard statements including H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichloropyrimidin-4-amine typically involves the nucleophilic substitution reactions of 2,4,5,6-tetrachloropyrimidine with appropriate nucleophiles. For instance, the reaction of 2,4,5,6-tetrachloropyrimidine with hydroxybenzaldehydes in the presence of potassium carbonate in acetonitrile at room temperature can yield (2,5,6-trichloropyrimidin-4-yl)oxybenzaldehydes .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes starting from barbituric acid. The barbituric acid is reacted with phosphorus oxychloride, followed by further reactions with phosphorus pentachloride or related reagents under controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trichloropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate in acetonitrile.

    Oxidation: Common oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2,5,6-Trichloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other chlorinated pyrimidines. Its ability to undergo selective nucleophilic substitution at the 4-position makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,5,6-trichloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDNZPLPEYLLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578852
Record name 2,5,6-Trichloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28969-60-0
Record name 2,5,6-Trichloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 g (6.1 mmol) of 4-amino-2,6-dichloropyrimidine were dissolved in 5 ml of DMF. To this solution was added 0.98 g (7.32 mmol) of N-chlorosuccinimide. The solution was poured onto 100 ml of cool water. The formed precipitate was filtered, washed with water and dried to yield 1.4 g (80%) of a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
80%

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